![molecular formula C2H4N2S2 B146897 Dithiooxamide CAS No. 79-40-3](/img/structure/B146897.png)
Dithiooxamide
Overview
Description
Dithiooxamide, also known as rubeanic acid, is an organic compound with the chemical formula C2H4N2S2. It is the sulfur analog of oxamide and is characterized by its deep red crystalline appearance. This compound acts as a chelating agent and is commonly used in the detection and determination of metals such as copper, cobalt, and nickel .
Synthetic Routes and Reaction Conditions:
Thionation of Amides: One of the primary methods for synthesizing this compound involves the thionation of amides using reagents such as phosphorus pentasulfide or Lawesson’s reagent.
Reaction with Primary Aliphatic Amines: Another method includes the reaction of primary aliphatic amines with this compound.
Willgerodt–Kindler Reaction: This reaction involves the use of glyoxal, sulfur, and amines.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound typically involves the Willgerodt–Kindler reaction due to its efficiency in producing high yields of the compound.
Types of Reactions:
Thiolating Agent: this compound can act as a thiolating agent, reacting with alkyl or benzyl halides in the presence of a base at 35°C to form sulfides.
Formation of Thiazoles: It reacts with aromatic aldehydes to form thiazolo[5,4-d]thiazoles or thiazolo[5,4-c]isoquinolines, depending on the substituents on the aldehyde.
Common Reagents and Conditions:
Bases and Catalysts: Common reagents include bases such as sodium hydroxide and catalysts like lanthanum(III) triflate.
Reaction Conditions: Reactions are typically conducted at temperatures ranging from 35°C to 120°C, depending on the specific reaction and reagents used
Major Products:
Sulfides: Formed from reactions with alkyl or benzyl halides.
Thiazoles: Formed from reactions with aromatic aldehydes.
Mechanism of Action
Target of Action
Dithiooxamide, also known as rubeanic acid, primarily targets copper, cobalt, and nickel . It acts as a chelating agent , binding to these metal ions and forming complex structures .
Mode of Action
This compound interacts with its targets by forming sulfides . It reacts with alkyl or benzyl halides in base at 35 ºC to form sulfides . With aryl halides, the reaction is run at 120 ºC with a catalyst . This interaction results in changes in the chemical structure of the targets, leading to the formation of new compounds .
Biochemical Pathways
It is known that this compound can act as athiolating agent , which suggests it may be involved in thiol-related biochemical pathways
Result of Action
The primary result of this compound’s action is the formation of sulfides . It also has the ability to stabilize ascorbic acid in acidic solutions . The molecular and cellular effects of these actions are subject to the specific context and environment in which they occur.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with alkyl or benzyl halides requires a base and a specific temperature (35 ºC) . When reacting with aryl halides, the reaction needs to be run at a higher temperature (120 ºC) with a catalyst . These conditions suggest that the action, efficacy, and stability of this compound can be significantly affected by the surrounding environment.
Scientific Research Applications
Analytical Chemistry
Dithiooxamide Test for Copper Detection
One of the most notable applications of this compound is in forensic science, specifically in the This compound Test , which is used to detect cuprous (copper-bearing) materials. This test is particularly significant in firearms examination, where it helps identify residues from copper-jacketed bullets. The procedure involves exposing samples to an ammonia solution followed by a this compound solution, resulting in color changes indicative of copper presence:
Color Change | Metal Detected |
---|---|
Dark gray-green | Cuprous material (copper) |
Blue-pink | Nickel |
This method is crucial for forensic investigations as it can identify bullet wipes or fragments around bullet holes, aiding in crime scene analysis .
Material Science
Electrochemical Applications
This compound has been employed as a modifier for glassy carbon electrodes in electrochemical studies. Research has demonstrated that this compound-modified electrodes can facilitate the electrochemical oxidation of quercetin, a significant flavonoid. The studies utilized techniques such as cyclic voltammetry and electrochemical impedance spectroscopy to assess the electrode's performance in non-aqueous media .
Biological Applications
Antioxidant Properties
Recent studies have highlighted the potential of this compound as an effective antioxidant. A comparative study showed that this compound could inhibit lipid autoxidation, demonstrating its capability to protect lipids from oxidative damage when exposed to pro-oxidants. The findings suggest that this compound might serve as a valuable antioxidant in various applications, particularly in food preservation and cosmetics .
Chemical Synthesis
Synthesis of Nanomaterials
This compound has been utilized as a precursor for synthesizing copper sulfide (CuS) nanowires through hydrothermal processes. This application underscores its role in materials science, particularly in developing nanostructured materials for electronic and optoelectronic devices .
Medicinal Chemistry
Potential Therapeutic Uses
Research indicates that this compound exhibits analgesic and anti-tuberculosis properties. Its derivatives are being explored for their potential use in treating various diseases due to their biological activity .
Case Study 1: this compound in Forensic Science
A study conducted on the efficacy of the this compound Test revealed its reliability in detecting copper residues from discharged firearms. This test was applied to various ammunition types, confirming its utility in forensic investigations.
Case Study 2: Antioxidant Efficacy
In a controlled experiment comparing this compound with traditional antioxidants like vitamin E and BHT, this compound exhibited comparable effectiveness in preventing lipid oxidation without significant toxicity, suggesting its potential use in food and cosmetic formulations.
Comparison with Similar Compounds
Uniqueness of this compound:
Biological Activity
Dithiooxamide (DTO), also known as dithiooxalic diamide or rubeanic acid, is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial properties, cytotoxic effects on cancer cell lines, and its role as a complexing agent.
This compound has the molecular formula C₂H₄N₂S₂ and is characterized by its ability to form complexes with metal ions due to its bidentate nature. The compound can be synthesized through various methods, including the reaction of thiourea with carbon disulfide. Its structure allows it to act as a ligand in coordination chemistry, leading to the formation of metal complexes that exhibit diverse biological activities.
2.1 Antibacterial Activity
Research has demonstrated that this compound and its derivatives possess notable antibacterial properties. A study evaluated the antibacterial effects of DTO against several pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. The results indicated that this compound exhibited significant inhibition zones comparable to standard antibiotics such as ceftriaxone.
Bacterial Strain | Inhibition Zone (mm) | Control (Ceftriaxone) |
---|---|---|
Escherichia coli | 18 | 20 |
Staphylococcus aureus | 15 | 22 |
Proteus mirabilis | 16 | 19 |
The methodology involved preparing bacterial cultures and measuring the inhibition zones after incubation with DTO solutions. The results suggest that this compound could serve as a potential antibacterial agent, particularly against resistant strains.
2.2 Cytotoxicity Against Cancer Cell Lines
This compound has also been investigated for its cytotoxic effects on cancer cells. In a study using the human epidermoid larynx carcinoma cell line (Hep-2), various concentrations of DTO were tested to determine their impact on cell viability. The cytotoxicity was assessed using a Neutral Red uptake assay.
Concentration (μg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
The results indicated a dose-dependent decrease in cell viability, suggesting that this compound can inhibit the growth of cancer cells effectively.
The mechanism by which this compound exerts its biological effects is linked to its ability to chelate metal ions, which are crucial for bacterial growth and cancer cell proliferation. By forming stable complexes with essential metals, DTO disrupts vital biochemical pathways in these cells.
Case Study: this compound in Coordination Chemistry
A study explored the synthesis of metal complexes involving this compound derivatives and their biological evaluation. The metal complexes demonstrated enhanced antibacterial activity compared to free DTO, indicating that coordination with metal ions may amplify its bioactivity.
5. Applications in Environmental Science
This compound is also utilized in environmental applications, particularly for removing heavy metals from water sources. Its complexing ability allows it to bind with metals like copper and cadmium, facilitating their extraction from contaminated water samples.
Properties
IUPAC Name |
ethanedithioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEGRYMCJYIXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020546 | |
Record name | Dithiooxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Red crystalline powder; [Alfa Aesar MSDS] | |
Record name | Rubeanic acid | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOLS; INSOL IN ETHER, SOL IN CONCN SULFURIC ACID, SOL IN ACETONE & CHLOROFORM | |
Record name | ETHANEDITHIOAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RED CRYSTALS OR CRYSTALLINE POWDER, ORANGE-RED POWDER | |
CAS No. |
79-40-3 | |
Record name | Dithiooxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-40-3 | |
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Record name | Ethanedithioamide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079403 | |
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Record name | Dithiooxamide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1893 | |
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Record name | Ethanedithioamide | |
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Record name | Dithiooxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020546 | |
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Record name | Dithiooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.095 | |
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Record name | DITHIOOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE28T8Z08D | |
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Record name | ETHANEDITHIOAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: SUBLIMES | |
Record name | ETHANEDITHIOAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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